1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
Overview
Description
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorophenyl group and a sulfonamide group in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between sydnones and electron-deficient alkynes such as dimethyl acetylenedicarboxylate (DMAD) in solvents like toluene or xylene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)pyrazoles: These compounds share the pyrazole ring and fluorophenyl group but lack the sulfonamide group.
Sulfonamide Derivatives: Compounds with sulfonamide groups attached to different heterocyclic rings.
Uniqueness
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to the combination of the pyrazole ring, fluorophenyl group, and sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)13-6-7(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZEWZAVACEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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